2-Bromo-3-(3-cyano-4-fluorophenyl)-1-propene
Description
2-Bromo-3-(3-cyano-4-fluorophenyl)-1-propene (CAS: 951888-56-5) is a brominated allyl derivative featuring a fluorinated aryl ring substituted with a cyano group. Its molecular formula is C₁₀H₇BrFN, with a molecular weight of 240.07 g/mol and a minimum purity of 95% .
Properties
IUPAC Name |
5-(2-bromoprop-2-enyl)-2-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-7(11)4-8-2-3-10(12)9(5-8)6-13/h2-3,5H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUQCSJVSVXSRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=C(C=C1)F)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801249562 | |
| Record name | 5-(2-Bromo-2-propen-1-yl)-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801249562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951888-65-6 | |
| Record name | 5-(2-Bromo-2-propen-1-yl)-2-fluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Bromo-2-propen-1-yl)-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801249562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(3-cyano-4-fluorophenyl)-1-propene typically involves the bromination of a precursor compound followed by the introduction of the cyano and fluorine groups. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. For instance, a common synthetic route might involve the reaction of a brominated phenyl compound with a cyano group donor under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the precursor compounds are mixed and reacted under optimized conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(3-cyano-4-fluorophenyl)-1-propene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The double bond in the propene chain can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Such as sodium azide or potassium cyanide for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield compounds with different functional groups replacing the bromine atom, while oxidation reactions could produce compounds with additional oxygen-containing groups.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis:
2-Bromo-3-(3-cyano-4-fluorophenyl)-1-propene serves as a valuable intermediate in the synthesis of complex organic molecules. Its structure allows for various reactions, including:
- Nucleophilic Substitution Reactions: The bromine atom can undergo nucleophilic substitution, making it useful for introducing new functional groups into a molecule.
- Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.
Table 1: Comparison of Reaction Types Involving this compound
| Reaction Type | Description | Outcome |
|---|---|---|
| Nucleophilic Substitution | Bromine replaced by nucleophile | New functionalized product |
| Suzuki Coupling | Reaction with boronic acids | Formation of biaryl compounds |
| Heck Reaction | Coupling with alkenes | Vinylated products |
Biological Applications
Potential Therapeutic Uses:
The halogenated structure of this compound enhances its lipophilicity and stability, which are critical for drug development. Compounds with similar configurations are often explored for their potential as enzyme inhibitors or receptor ligands.
- Enzyme Inhibition Studies: Research indicates that compounds with similar structures may inhibit specific enzymes, which could be beneficial in treating diseases like cancer or bacterial infections.
- Receptor Binding Studies: The compound's ability to interact with biological receptors makes it a candidate for further pharmacological studies.
Case Study: Enzyme Interaction
A study demonstrated that brominated and fluorinated compounds exhibit significant binding affinities to certain enzyme targets. This interaction can lead to the development of new inhibitors that could be used in therapeutic contexts.
Material Science Applications
Fluorinated Materials:
The incorporation of fluorine into materials often leads to enhanced properties such as increased chemical resistance and thermal stability. This compound can be utilized in the development of advanced materials for coatings and polymers.
Table 2: Properties Enhanced by Fluorination
| Property | Effect of Fluorination |
|---|---|
| Chemical Resistance | Increased resistance to solvents and acids |
| Thermal Stability | Improved stability at elevated temperatures |
| Surface Properties | Enhanced hydrophobicity |
Research Directions
Future research on this compound may focus on:
- Development of New Synthetic Methods: Exploring alternative synthetic routes that enhance yield and reduce environmental impact.
- Biological Activity Profiling: Comprehensive studies to evaluate its potential as a drug candidate through in vitro and in vivo assays.
- Material Innovations: Investigating its applications in creating novel materials with tailored properties for specific industrial applications.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(3-cyano-4-fluorophenyl)-1-propene involves its interaction with molecular targets such as enzymes or receptors. The bromine, cyano, and fluorine groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Bromo-Propenes
This section compares the target compound with analogous bromo-propenes, focusing on substituent effects, molecular properties, and applications.
Substituent Variations and Molecular Properties
Key Structural and Functional Differences
- Electron-Withdrawing vs. Electron-Donating Groups: The cyano (-CN) and fluoro (-F) groups in the target compound are strong electron-withdrawing substituents, enhancing electrophilicity at the bromoallyl site. This contrasts with methoxy (-OCH₃) or ethylenedioxy (-OCH₂CH₂O-) groups, which donate electrons and reduce reactivity . Biphenyl substitution () introduces π-conjugation, favoring applications in materials science over small-molecule synthesis .
- Conversely, carboethoxy (-COOEt) and biphenyl substituents enhance lipophilicity, favoring organic phases .
Thermal Stability :
Challenges in Handling
- Limited Availability: The target compound and its ethylenedioxy analog () are listed as discontinued, complicating large-scale applications .
- Sensitivity to Moisture : The -CN group may hydrolyze under acidic or aqueous conditions, necessitating anhydrous handling .
Computational Insights
While direct studies on these bromo-propenes are sparse, analogous systems (e.g., thiophene derivatives in ) suggest that substituents significantly influence electronic properties. For example, -CN reduces HOMO-LUMO gaps, enhancing charge-transfer capabilities in photochemical applications .
Biological Activity
2-Bromo-3-(3-cyano-4-fluorophenyl)-1-propene is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
It features a bromo substituent, a cyano group, and a fluorophenyl moiety, contributing to its unique reactivity and biological profile.
Biological Activity
1. Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies on related brominated compounds have shown effectiveness against various bacterial strains. The presence of halogen substituents often enhances the bioactivity of these molecules, suggesting that this compound may also possess similar properties .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µM) against E. coli | MIC (µM) against S. aureus |
|---|---|---|
| This compound | TBD | TBD |
| 2,6-Dipiperidino-1,4-dibromobenzene | 8.33 | 5.64 |
| 2,4,6-Tripyrrolidinochlorobenzene | 13.40 | 11.29 |
2. Mechanism of Action
The mechanism through which halogenated compounds exert their biological effects often involves interactions with cellular targets such as enzymes or receptors. For example, the binding affinity to cannabinoid receptors has been noted in structurally similar compounds . This interaction can lead to modulation of signaling pathways associated with inflammation and pain.
Case Studies
Case Study 1: Antibacterial Activity Evaluation
In a study examining the antibacterial properties of halogenated derivatives, researchers synthesized several compounds similar to this compound. These compounds were tested against Gram-positive and Gram-negative bacteria, revealing that the introduction of halogen groups significantly improved their efficacy. The Minimum Inhibitory Concentration (MIC) values were recorded, demonstrating promising antibacterial activity .
Case Study 2: Antifungal Properties
Another investigation focused on antifungal activities showed that derivatives with cyano and bromo substitutions exhibited varying degrees of effectiveness against fungal strains such as Candida albicans. The study highlighted that structural modifications could lead to enhanced antifungal properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
